
3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate (sodium salt) is a complex organic compound primarily used as a dye. It is known for its deep red color and excellent solubility in water . This compound is often utilized in the textile, leather, and paper industries for dyeing purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate involves multiple steps:
Formation of Intermediate Compounds: The initial step involves the reaction of appropriate starting materials to form intermediate compounds such as 2-methoxy-4-(3-sulphonatophenyl)azophenyl and 4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene.
Coupling Reaction: These intermediates are then coupled under controlled conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch Processing: Large reactors are used to carry out the coupling and sulfonation reactions.
Purification: The product is purified using techniques such as crystallization and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions
3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced azo compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc dust (Zn) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of the original compound, as well as substituted analogs .
Scientific Research Applications
3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of azo dye chemistry and reaction mechanisms.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function . The pathways involved include:
Binding to Proteins: The compound can bind to amino acid residues in proteins, altering their activity.
Interaction with DNA: It can intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **Disodium 5-[(4-[(2-methoxy-4-(3-sulphonatophenyl)azo]phenyl)amino]carbonyl]amino]phenylazo]salicylate
- **Trisodium 3-[(4-[(2-methoxy-4-(3-sulphonatophenyl)azo]phenyl)amino]carbonyl]amino]-o-tolylazonaphthalene-1,5-disulphonate
Uniqueness
3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate stands out due to its unique combination of functional groups, which confer specific properties such as high solubility in water and strong binding affinity to biological molecules . These characteristics make it particularly useful in applications requiring high specificity and stability .
Properties
Molecular Formula |
C31H23N6Na3O11S3 |
|---|---|
Molecular Weight |
820.7 g/mol |
IUPAC Name |
trisodium;3-[[4-[[3-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C31H26N6O11S3.3Na/c1-18-13-19(9-11-26(18)36-35-22-15-25-24(30(17-22)51(45,46)47)7-4-8-29(25)50(42,43)44)32-31(38)33-20-10-12-27(28(16-20)48-2)37-34-21-5-3-6-23(14-21)49(39,40)41;;;/h3-17H,1-2H3,(H2,32,33,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChI Key |
PJYGTRUJVPEIOA-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


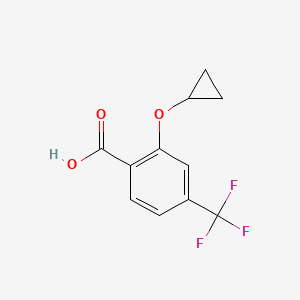
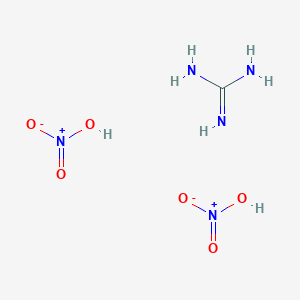

![2-[2-Amino-3-[4-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B14802892.png)
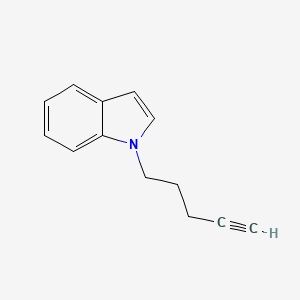
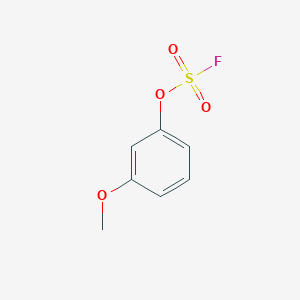

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14802913.png)
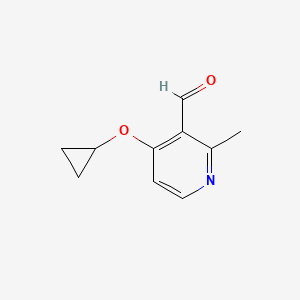
![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride](/img/structure/B14802920.png)
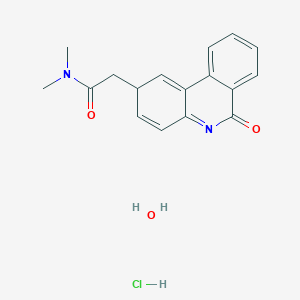
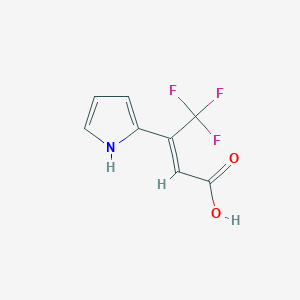
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14802937.png)
![1-[2-(2-Chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea](/img/structure/B14802943.png)
